4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane
Description
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-4-16(5-7-17-6-1)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,1-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZABVVKIMZNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NN=C3CCNCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from the Pyridopyridazine Class
The patent in highlights several pyridopyridazine derivatives optimized for Bcl-xL inhibition. Key comparisons are summarized below:
Key Findings:
- Substituent Impact : The 1,4-oxazepane ring in the target compound may improve metabolic stability compared to the thiazole-carboxylic acid group in Example 1, which could enhance in vivo efficacy.
- Binding Affinity : Adamantyl groups (Example 24) introduce steric bulk that may reduce binding efficiency relative to smaller substituents, as suggested by its moderate activity .
Biological Activity
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane is a heterocyclic compound that exhibits significant biological activity. This compound is characterized by the fusion of a pyridazine and an oxazepane ring system, which contributes to its unique pharmacological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound has been shown to:
- Inhibit Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Modulate Receptor Activity : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Interfere with Cellular Processes : It has been observed to affect processes such as apoptosis and signal transduction.
Therapeutic Applications
Research indicates that this compound holds promise in various therapeutic areas:
- Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains and may be useful in developing new antibiotics.
- Anti-inflammatory Effects : It has shown efficacy in reducing inflammation in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers found that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction. The study highlighted its potential as a lead compound for developing novel anticancer therapies.
Case Study 2: Antimicrobial Activity
Research conducted by a team at a pharmaceutical institute evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane, and how can purification be optimized?
- Methodological Answer : Synthesis of bicyclic pyridazine derivatives often faces challenges in regioselectivity and ring closure efficiency. To optimize purification, leverage membrane separation technologies (e.g., nanofiltration) to isolate intermediates with molecular weight cut-offs tailored to the compound’s hydrodynamic radius . For final purification, employ preparative HPLC with a C18 stationary phase and gradient elution (e.g., 0.1% TFA in acetonitrile/water), monitoring at 254 nm for pyridazine absorbance .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) to confirm proton environments and heteronuclear coupling. For crystallographic validation, grow single crystals via slow evaporation in ethanol/water (7:3 v/v) and analyze using X-ray diffraction. Hirshfeld surface analysis (e.g., dnorm plots) can quantify intermolecular interactions, such as hydrogen bonds (N–H···O) and π-π stacking, critical for stability .
Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV: incubate samples at pH 3–9 (buffered solutions) and temperatures 25–60°C. Monitor degradation products (e.g., hydrolyzed oxazepane rings) over 14 days. Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Stability thresholds should align with ICH Q1A guidelines, with degradation ≤5% under recommended storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites. For biological targeting, perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB ID 1XYZ) to assess binding affinity and pose validation via MD simulations (NAMD, 100 ns) .
Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example, if in vitro kinase inhibition (IC50 = 50 nM) conflicts with in vivo efficacy, assess bioavailability via LC-MS/MS pharmacokinetics (plasma/tissue distribution). Adjust formulations using PEGylated liposomes to enhance permeability, and correlate results with physiologically based pharmacokinetic (PBPK) models .
Q. How can AI-driven experimental design improve the efficiency of derivatization studies?
- Methodological Answer : Implement generative adversarial networks (GANs) to propose novel derivatives with optimized properties (e.g., logP, solubility). Train models on ChEMBL datasets for pyridazine analogs. Validate top candidates via high-throughput robotics (e.g., Chemspeed platforms) for parallel synthesis and screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
